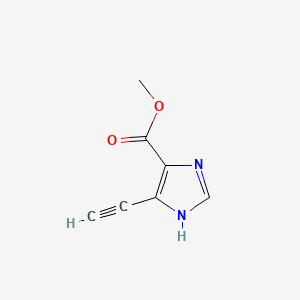
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride (N1-BPD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the pyridine family and is composed of a nitrogen atom and two carbon atoms. N1-BPD is a white crystalline powder that is soluble in water and other polar solvents. It is used in a variety of laboratory experiments and medical applications due to its unique properties.
Wirkmechanismus
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride acts as a proton donor, donating a proton to a substrate molecule. This protonation of the substrate molecule activates it, allowing it to undergo a variety of chemical reactions. In addition, this compound can act as an electron acceptor, allowing it to accept electrons from a substrate molecule and thus activating it.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase, which are involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easily obtained from commercial suppliers. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that this compound can be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride. These include further exploration of its biochemical and physiological effects, as well as its potential use as a drug delivery system. In addition, further research could be conducted into its potential use as a catalyst for organic synthesis, as well as its potential use in the synthesis of heterocyclic compounds. Finally, further research could be conducted into its potential use as a ligand for metal complexes.
Synthesemethoden
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 3-bromopyridine with ethylenediamine in the presence of an acid catalyst. This reaction is typically carried out in an aqueous solution at temperatures ranging from 0-100°C. The reaction yields a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N1-(3-bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes. It is also used as a chromogenic reagent for the determination of aldehydes and ketones. In addition, it is used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of olefins.
Eigenschaften
IUPAC Name |
N'-(3-bromopyridin-2-yl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-2-1-4-10-7(6)11-5-3-9;;/h1-2,4H,3,5,9H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDUKFHPPHZZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)

amine hydrochloride](/img/structure/B6608922.png)


![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)

![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)

